molecular formula C13H14O3 B1276574 4-butyl-7-hydroxy-2H-chromen-2-one CAS No. 342894-11-5

4-butyl-7-hydroxy-2H-chromen-2-one

Cat. No. B1276574
CAS RN: 342894-11-5
M. Wt: 218.25 g/mol
InChI Key: BPCUVPFNRWFFIJ-UHFFFAOYSA-N
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Description

“4-butyl-7-hydroxy-2H-chromen-2-one” is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It is related to coumarin derivatives , which are a group of compounds that have been found to possess various biological and pharmaceutical properties .


Molecular Structure Analysis

The molecular structure of “4-butyl-7-hydroxy-2H-chromen-2-one” consists of a coumarin core with a butyl group attached at the 4-position and a hydroxy group at the 7-position . The molecular weight of the compound is 218.25 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butyl-7-hydroxy-2H-chromen-2-one” include a molecular weight of 218.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Scientific Research Applications

Medical and Biomedical Research

Coumarin derivatives, such as 4-butyl-7-hydroxy-2H-chromen-2-one, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide-ranging applications in many industrial branches . They are used in the production of optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of 4-butyl-7-hydroxy-2H-chromen-2-one are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .

Inhibitor for Protein Tyrosine Phosphatase 1B

4-butyl-7-hydroxy-2H-chromen-2-one is used as an inhibitor for protein tyrosine phosphatase 1B . This enzyme is involved in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Inhibitor for Acetyl Cholinesterase and Monoamine Oxidase

This compound is also used as an inhibitor for acetyl cholinesterase and monoamine oxidase . These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can be beneficial in the treatment of diseases like Alzheimer’s .

Antimicrobial Activity

4-butyl-7-hydroxy-2H-chromen-2-one and its derivatives have been found to possess high antimicrobial activity against various bacteria including Staphyloccocus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .

Safety and Hazards

“4-butyl-7-hydroxy-2H-chromen-2-one” is classified as an irritant . Further safety and hazard information is not available in the current literature.

Future Directions

Future research could focus on the synthesis, characterization, and biological evaluation of “4-butyl-7-hydroxy-2H-chromen-2-one” and its derivatives. Given the biological and pharmaceutical properties of related coumarin compounds , this compound could have potential applications in various fields.

properties

IUPAC Name

4-butyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCUVPFNRWFFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420636
Record name 4-butyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-7-hydroxy-2H-chromen-2-one

CAS RN

342894-11-5
Record name 4-butyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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